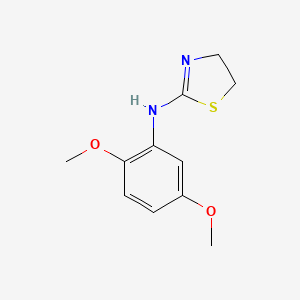

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

説明

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

Attachment of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable precursor such as 2,5-dimethoxybenzyl chloride reacts with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

Substitution: Nitrated, halogenated, or sulfonated derivatives of the dimethoxyphenyl group.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to thiazole derivatives. N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been investigated for its ability to inhibit key receptor tyrosine kinases associated with cancer progression.

Case Study: Dual EGFR and VEGFR Inhibition

A study demonstrated that thiazolyl-pyrazoline derivatives exhibit dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Compounds similar to this compound showed significant cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines (A549 and H441) with IC₅₀ values of approximately 4.2 µM and 2.9 µM respectively .

| Compound | EGFR IC₅₀ (nM) | VEGFR IC₅₀ (nM) | NSCLC IC₅₀ (µM) |

|---|---|---|---|

| 10b | 40.7 | 78.4 | 4.2 |

| 10d | 32.5 | 43.0 | 2.9 |

Enzyme Inhibition

Thiazole derivatives have also been studied for their enzyme inhibitory properties, particularly against α-amylase and other enzymes involved in metabolic pathways.

Case Study: α-Amylase Inhibition

Research indicates that certain thiazolidinone derivatives exhibit potent α-amylase inhibitory activity. For instance, compounds derived from thiazole structures demonstrated IC₅₀ values ranging from 1.80 µM to 18.19 µM against α-amylase . This suggests a potential application in managing conditions like diabetes by regulating carbohydrate metabolism.

| Compound Type | IC₅₀ (µM) |

|---|---|

| Thiazolidinone Derivatives | 1.80 |

| Benzylidene-Thiazolidinediones | 18.19 |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies involving molecular docking and simulation have been conducted to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Molecular Docking Studies

In silico studies have shown favorable binding interactions of thiazole derivatives with target proteins such as EGFR and VEGFR-2. The presence of specific functional groups enhances binding affinity and selectivity towards these receptors .

作用機序

The mechanism of action of N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.

Chemical Reactions: In chemical synthesis, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.

類似化合物との比較

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be compared with other thiazole derivatives:

N-(2,4-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Similar structure but with different substitution pattern on the phenyl ring, leading to different chemical and biological properties.

N-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine: Lacks the dihydrothiazole ring, which may affect its reactivity and biological activity.

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-carboxamide: Contains an additional carboxamide group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dimethoxyphenyl group and the dihydrothiazole ring, which confer distinct chemical and biological properties.

生物活性

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a thiazole ring with a dimethoxyphenyl group, which is believed to influence its pharmacological properties. This article explores the biological activity of this compound, supported by research findings and data tables.

Structure and Characteristics

The compound is characterized by the following structural formula:

It belongs to the class of thiazoles, which contain sulfur and nitrogen in their ring structure. The synthesis typically involves the Hantzsch thiazole synthesis method, where α-haloketones react with thiourea under basic conditions to form the thiazole ring. The dimethoxyphenyl group is then introduced via nucleophilic aromatic substitution.

Synthetic Routes

| Step | Description |

|---|---|

| 1 | Formation of the thiazole ring through Hantzsch synthesis. |

| 2 | Introduction of the dimethoxyphenyl group via nucleophilic substitution. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Antifungal Activity

The compound has also demonstrated antifungal properties against drug-resistant strains of Candida. In particular, it was found to be more effective than fluconazole against certain Candida auris strains, showcasing its potential as a therapeutic agent in treating fungal infections .

Anticancer Potential

In vitro studies have indicated that thiazole derivatives can possess anticancer properties. The presence of the thiazole ring in this compound may enhance its cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell growth in various cancer models .

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that it may inhibit enzymes involved in microbial growth or disrupt cellular processes in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | Similar structure with different substitution | Varies; less potent than target compound |

| N-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | Lacks dihydrothiazole ring | Reduced reactivity and biological activity |

| N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-carboxamide | Contains carboxamide group | Enhanced solubility and potential interactions |

The distinct substitution pattern and the presence of both the dimethoxyphenyl group and dihydrothiazole ring confer unique chemical and biological properties to this compound.

Study on Antimicrobial Efficacy

A recent study evaluated various thiazole derivatives for their antimicrobial efficacy. Among these compounds, this compound showed promising results against resistant bacterial strains with an MIC value indicating strong antimicrobial potential.

Study on Anticancer Activity

Another investigation focused on the anticancer properties of thiazole derivatives. The study revealed that compounds similar to this compound displayed significant cytotoxic effects on multiple cancer cell lines. The structure–activity relationship (SAR) analysis suggested that modifications in the phenyl ring could enhance activity further .

特性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-14-8-3-4-10(15-2)9(7-8)13-11-12-5-6-16-11/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWQUTVAEWYAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。